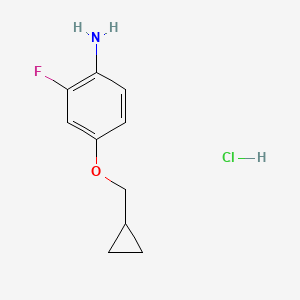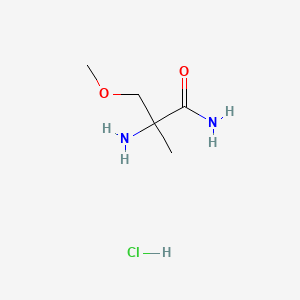![molecular formula C18H21ClN2O B1525123 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride CAS No. 1236262-17-1](/img/structure/B1525123.png)
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride is an organic compound known for its versatile applications in both research and industrial contexts. Its molecular structure, featuring an isoquinoline moiety fused to a phenyl-propanone backbone, underpins its unique chemical properties and potential for a wide array of reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized via various pathways, often starting from commercially available precursors. One common route involves the condensation of 2-phenylacetyl chloride with 3,4-dihydroisoquinoline in the presence of a base, followed by a reduction step to afford the target molecule. Reaction conditions typically include anhydrous solvents, a controlled temperature environment, and prolonged reaction times to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may employ more robust and cost-effective methodologies. This includes the use of continuous flow reactors, which enhance reaction efficiency and scalability. Catalysts and optimizing reagents are often introduced to streamline the synthesis process, ensuring consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized to form various derivatives, depending on the choice of oxidizing agent.
Reduction: : Typically involves hydrogenation or other reduction techniques to yield the corresponding secondary amine.
Substitution: : Nucleophilic substitution reactions are feasible, especially on the aromatic ring or at the amine group.
Common Reagents and Conditions
Oxidation: : Use of agents like KMnO4 or PCC.
Reduction: : Utilizes hydrogen gas or LiAlH4.
Substitution: : Often performed with reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
From Oxidation: : Ketones, aldehydes, or carboxylic acids.
From Reduction: : Amines.
From Substitution: : Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: : Utilized in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: : Studied for its potential interactions with biological targets, possibly influencing enzymatic activity or receptor binding.
Medicine: : Investigated for potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: : Employed in the manufacturing of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites or modifying receptor conformation, thereby influencing biological pathways. The phenyl group and isoquinoline moiety contribute to its binding affinity and specificity, enabling it to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,3-dihydro-1H-inden-2-yl)-3-phenyl-1-propanone hydrochloride
2-Amino-1-[3,4-dihydro-2(1H)-naphthalenyl]-3-phenyl-1-propanone hydrochloride
Uniqueness
The distinctive feature of 2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride lies in its isoquinoline structure, which imparts unique chemical reactivity and interaction profiles compared to its analogs. This makes it particularly valuable for specific applications in medicinal chemistry and industrial synthesis.
There you have it—a thorough dive into the intriguing world of this compound. Intriguing stuff, right?
Properties
IUPAC Name |
2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c19-17(12-14-6-2-1-3-7-14)18(21)20-11-10-15-8-4-5-9-16(15)13-20;/h1-9,17H,10-13,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXXNVPRBKCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
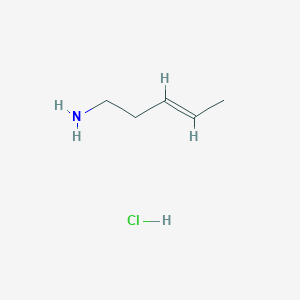

![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
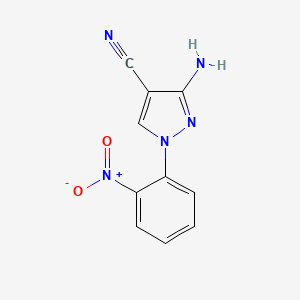
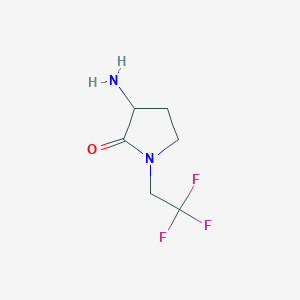
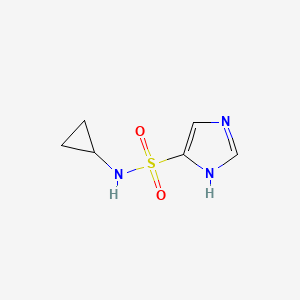
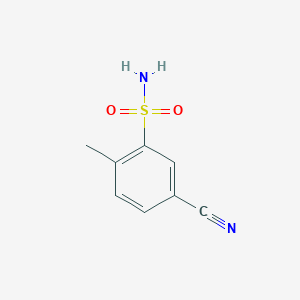
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)

![Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid](/img/structure/B1525060.png)
